An In-depth Technical Guide to HYNIC-iPSMA TFA: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to HYNIC-iPSMA TFA: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HYNIC-iPSMA TFA (Hydrazinonicotinyl-inhibitor of Prostate-Specific Membrane Antigen, Trifluoroacetic acid salt) is a key molecule in the landscape of prostate cancer diagnostics and theranostics. It serves as a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for HYNIC-iPSMA TFA, intended to support research and development in the field of nuclear medicine and oncology.
Chemical Structure and Properties
HYNIC-iPSMA is a conjugate molecule composed of two primary functional units: the PSMA-targeting pharmacophore and a chelating agent, 6-hydrazinonicotinamide (HYNIC). The iPSMA component, with the sequence Lys(Nal)-Urea-Glu, is a potent inhibitor that binds with high affinity to the enzymatic active site of PSMA.[1] The HYNIC moiety serves as a versatile chelator for radiometals, most notably Technetium-99m (99mTc), enabling its use as a single-photon emission computed tomography (SPECT) imaging agent.[2][3] The trifluoroacetic acid (TFA) salt form is a common result of the purification process using reverse-phase high-performance liquid chromatography (HPLC).
The chemical structure of HYNIC-iPSMA is presented below:
Sequence: Hydrazinonicotinyl-Lys(Nal)-Urea-Glu[1]
A summary of the key chemical properties of HYNIC-iPSMA TFA is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H38F3N7O11 | [1] |
| Molecular Weight | 765.69 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | [1] |
Mechanism of Action and Signaling Pathway
HYNIC-iPSMA functions as a competitive inhibitor of PSMA. The urea-based pharmacophore mimics the natural substrate of PSMA, N-acetylaspartylglutamate (NAAG), and binds with high affinity to the enzyme's active site.[4] When radiolabeled, for instance with 99mTc, the resulting complex ([99mTc]Tc-EDDA/HYNIC-iPSMA) can be administered to patients, where it localizes to PSMA-expressing tissues, primarily prostate tumors and their metastases.[2][3] This allows for non-invasive visualization of the disease using SPECT imaging.
The binding of ligands like iPSMA to PSMA can modulate intracellular signaling pathways. PSMA has been shown to influence the PI3K-AKT-mTOR pathway, a critical signaling cascade involved in cell survival, proliferation, and growth.[5] Inhibition of PSMA can disrupt this pathway, potentially leading to anti-tumor effects. The diagram below illustrates the proposed signaling pathway.
Experimental Protocols
Synthesis of HYNIC-iPSMA TFA
The synthesis of HYNIC-iPSMA is typically achieved through solid-phase peptide synthesis (SPPS) followed by purification.
Workflow for HYNIC-iPSMA Synthesis:
Methodology:
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Solid-Phase Synthesis: The peptide backbone (Glu-urea-Lys(Nal)) is assembled on a solid support resin using standard Fmoc or Boc chemistry.
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HYNIC Conjugation: 6-hydrazinonicotinic acid is then coupled to the N-terminus of the peptide.
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Cleavage and Deprotection: The synthesized molecule is cleaved from the resin and all protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).[6]
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Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
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Lyophilization: The purified HYNIC-iPSMA TFA is lyophilized to obtain a stable powder.
Radiolabeling with Technetium-99m
The labeling of HYNIC-iPSMA with 99mTc is a critical step for its use in SPECT imaging. This process involves the reduction of 99mTc-pertechnetate and its chelation by the HYNIC moiety, stabilized by coligands.
Materials:
-
HYNIC-iPSMA TFA
-
[99mTc]Sodium Pertechnetate (Na99mTcO4)
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Ethylenediamine-N,N'-diacetic acid (EDDA) solution
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Tricine (B1662993) solution
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Stannous chloride (SnCl2) solution
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Phosphate buffer (pH 7.0)
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Sterile, pyrogen-free water for injection
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Heating block or water bath
Protocol:
-
Reconstitute a lyophilized kit containing HYNIC-iPSMA, EDDA, and tricine with a sterile saline solution.
-
Add a sterile solution of stannous chloride (SnCl2) as a reducing agent.
-
Add the desired activity of [99mTc]Sodium Pertechnetate to the vial.
-
Incubate the reaction mixture at 95-100°C for 10-15 minutes.[7]
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-thin-layer chromatography (radio-TLC) or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.
In Vitro PSMA Binding Affinity Assay
Determining the binding affinity of HYNIC-iPSMA to PSMA is essential to validate its potency. This is typically done through a competitive binding assay using PSMA-expressing prostate cancer cell lines, such as LNCaP.
Materials:
-
LNCaP cells (PSMA-positive)
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A radiolabeled PSMA ligand with known high affinity (e.g., [125I]MIP-1072 or [18F]DCFPyL)
-
HYNIC-iPSMA TFA at various concentrations
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Cell culture medium and supplements
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Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
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Gamma counter or scintillation counter
Protocol:
-
Cell Culture: Culture LNCaP cells to near confluency in appropriate cell culture flasks.
-
Cell Plating: Seed the LNCaP cells in 24- or 48-well plates and allow them to adhere overnight.
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Competition Assay:
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Prepare serial dilutions of non-radiolabeled HYNIC-iPSMA TFA (competitor).
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Add a fixed concentration of the radiolabeled PSMA ligand to each well.
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Add the varying concentrations of HYNIC-iPSMA TFA to the wells. Include wells with only the radioligand (total binding) and wells with a high concentration of a known PSMA inhibitor (non-specific binding).
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Incubate the plate at 4°C or 37°C for a defined period (e.g., 1-2 hours).
-
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.
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Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of HYNIC-iPSMA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
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Table of Reported Binding Affinities for iPSMA Analogs:
| Compound | Cell Line | Radioligand | IC50 / Ki | Reference |
| HYNIC-iPSMA | LNCaP | [18F]DCFPyL | Ki: 3.11 ± 0.76 nM | [4] |
| 177Lu-DOTA-HYNIC-iPSMA | LNCaP | - | Kd: 6.33 ± 2.69 nM | [8] |
Conclusion
HYNIC-iPSMA TFA is a well-characterized and highly effective targeting molecule for PSMA-positive prostate cancer. Its robust chemical properties, high binding affinity, and versatile radiolabeling capabilities have established it as a valuable tool for both diagnostic imaging and the development of targeted radiopharmaceutical therapies. The detailed protocols provided in this guide are intended to facilitate further research and application of this important compound in the ongoing effort to improve the management of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
